N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0911615
InChI: InChI=1S/C17H19N3O2S/c1-3-10-22-14-6-4-13(5-7-14)16(21)20-17(23)19-15-11-12(2)8-9-18-15/h4-9,11H,3,10H2,1-2H3,(H2,18,19,20,21,23)
SMILES: CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol

N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide

CAS No.:

Cat. No.: VC0911615

Molecular Formula: C17H19N3O2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide -

Specification

Molecular Formula C17H19N3O2S
Molecular Weight 329.4 g/mol
IUPAC Name N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide
Standard InChI InChI=1S/C17H19N3O2S/c1-3-10-22-14-6-4-13(5-7-14)16(21)20-17(23)19-15-11-12(2)8-9-18-15/h4-9,11H,3,10H2,1-2H3,(H2,18,19,20,21,23)
Standard InChI Key KKCFWPREUAZABV-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator